

History and development of Azocarmine G stain

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Compound of Interest

Compound Name: Azocarmine G

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An In-depth Technical Guide to **Azocarmine G** Stain: History, Development, and Methodologies

Introduction

Azocarmine G is a vibrant red synthetic dye integral to various histological staining techniques, most notably as a key component of Heidenhain's Azan trichrome stain.[1][2] Despite its name, it is not an azo dye but belongs to the quinone-imine class of dyes.[3] This guide provides a comprehensive overview of the history, chemical properties, and applications of **Azocarmine G**, with a focus on its use in biological research. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.

History and Development

The development of **Azocarmine G** is intrinsically linked to the evolution of polychromatic staining methods in histology. The journey began with the pioneering work of American pathologist Frank B. Mallory, who in 1900 developed a trichrome staining method using acid fuchsin, orange G, and aniline blue to differentiate cellular components.[4] This technique provided excellent visualization of connective tissues.

In 1915, the German histologist Martin Heidenhain significantly modified Mallory's method by substituting acid fuchsin with **Azocarmine G**. [4][5][6] This new formulation, known as Heidenhain's Azan stain (an acronym for Azocarmine and Aniline blue), offered enhanced control over the staining process through visually controlled destaining steps.[4] This allowed

for a more nuanced differentiation of tissues, rendering cell nuclei a brilliant red, collagen a distinct blue, and cytoplasm in various shades of red and orange.[5][7][8]

Chemical and Physical Properties

Azocarmine G, also known as Acid Red 101 or Rosinduline, is an anionic synthetic dye valued for its solubility in water and its strong binding affinity to acidic cellular components.[1][9] Its properties are crucial for its function as a histological stain.

Property	Value	References
Common Name	Azocarmine G	[3]
Synonyms	Acid Red 101, Rosinduline, C.I. 50085	[1][3]
CAS Number	25641-18-3	[1][10][11]
Molecular Formula	C ₂₈ H ₁₈ N ₃ NaO ₆ S ₂ or C ₂₈ H ₁₇ N ₃ Na ₂ O ₆ S ₂	[1][10][11][12]
Molecular Weight	579.58 g/mol or 601.57 g/mol	[1][10][11][12]
Appearance	Red to purple powder	[1]
Absorption Maximum	510 nm	[3]
Solubility	Water: Moderate (1.0%) Ethanol: Moderate (0.1%) Cellosolve: 1.75% Glycol: 4.5% Xylene: 0.01%	[3][10]

Mechanism of Staining

Azocarmine G functions as an acid (anionic) dye in histological preparations. In the multi-step Azan trichrome procedure, it is typically the first primary stain applied after tissue fixation and rehydration.

- **Primary Staining:** The tissue section is incubated in a heated, acidified solution of **Azocarmine G**. The dye has a strong affinity for and binds to acidic (basophilic) structures,

such as nucleic acids in the cell nucleus and acidic proteins in the cytoplasm, staining them an intense red.[9]

- **Differentiation:** A crucial step in the Azan method is differentiation, usually with an aniline-alcohol solution.[8][13] This process is monitored microscopically to selectively remove the dye from certain structures, most notably collagen fibers, while leaving the nuclei and cytoplasm stained. This controlled destaining is critical for achieving the characteristic color separation of the technique.[5]
- **Mordanting & Counterstaining:** Following differentiation, the section is treated with a mordant, typically phosphotungstic acid or phosphomolybdic acid.[4][13] This step prepares the tissue for the counterstain by removing the **Azocarmine G** from collagen and helping the subsequent aniline blue to bind specifically. The final counterstaining with a mixture of aniline blue and orange G colors the collagen and reticular fibers blue, while erythrocytes and muscle can take on an orange hue.[7][8]

Applications

The primary application of **Azocarmine G** is in histological and cytological staining to visualize tissue morphology with high contrast.

- **Heidenhain's Azan Trichrome Stain:** This is the most common application, used extensively to differentiate collagenous connective tissue from other tissues like muscle and cytoplasm. It is invaluable in pathology for studying fibrosis.[5][8]
- **Polychromatic Staining:** **Azocarmine G** is used in various other multi-color staining methods for its brilliant red nuclear and cytoplasmic staining.[2][14]
- **Fluorescence Quenching:** In histochemistry, it can be used to dim background autofluorescence in sections that are to be stained with fluorescent dyes like Schiff's reagent.[2][14]
- **Other Uses:** Beyond histology, **Azocarmine G** has been employed as a pH indicator, a colorant in the food industry, and for the spectrophotometric determination of proteins in acidic solutions.[1][11]

Experimental Protocols

Heidenhain's Azan Trichrome Stain

This protocol is adapted from standard histological procedures and provides maximum control over the final colors.[\[7\]](#)[\[8\]](#)

A. Reagent Preparation

- **Azocarmine G** Solution (0.1%): Dissolve 0.1 g of **Azocarmine G** powder in 100 ml of distilled water.[\[13\]](#) Add 1 ml of glacial acetic acid.[\[13\]](#) Before use, heat the solution and filter.[\[13\]](#)
- Aniline-Alcohol Solution: Mix 0.1 ml of aniline with 100 ml of 95% ethanol.[\[13\]](#)
- Acetic Alcohol: Add 1 ml of glacial acetic acid to 100 ml of 100% ethanol.[\[13\]](#)
- Phosphotungstic Acid Solution (5%): Dissolve 5 g of phosphotungstic acid in 100 ml of distilled water.[\[13\]](#)
- Aniline Blue-Orange G Solution: Dissolve 0.5 g of aniline blue and 2.0 g of orange G in 100 ml of distilled water with 8 ml of glacial acetic acid.[\[13\]](#) Boil, cool, and filter. Dilute this stock solution 3-5 times before use.[\[13\]](#)

B. Staining Procedure

- Deparaffinize sections and bring to water through xylene and graded alcohols.[\[7\]](#)[\[13\]](#)
- For formalin-fixed tissues, secondary fixation in Bouin's fluid is recommended.[\[7\]](#)[\[8\]](#)
- Place slides in pre-heated **Azocarmine G** solution at 50-60°C for 1 hour, then let stand at room temperature for another hour.[\[7\]](#)[\[13\]](#)
- Rinse quickly with distilled water.[\[7\]](#)
- Differentiate in the aniline-alcohol solution, checking microscopically until nuclei are sharp and red, and collagen is pale pink or colorless.[\[13\]](#)
- Rinse briefly in acetic alcohol to stop differentiation (approx. 1-2 minutes).[\[13\]](#)

- Place in 5% phosphotungstic acid for at least 3 hours, or overnight.[13] This step is crucial for blue collagen staining.
- Rinse quickly in distilled water.
- Stain in the Aniline Blue-Orange G solution for 15-30 minutes.[13]
- Rinse briefly in distilled water.
- Dehydrate rapidly through 95% and absolute ethanol, clear in xylene, and mount with a resinous medium.[8][13]

C. Expected Results

- Nuclei: Red to dark red[5][7]
- Muscle, Cytoplasm: Various shades of red, pink, or orange[7][8]
- Collagen, Reticulin, Basement Membranes: Blue[5][7]
- Erythrocytes: Orange to red[5]

Mallory-Heidenhain Azan-Gomori's Modification for Islet Cells

This modification is specifically for differentiating the endocrine cells of the pancreatic islets.

A. Staining Procedure

- Deparaffinize sections from tissue fixed in Bouin's fluid and bring to water.
- Stain in 0.1% **Azocarmine G** solution at 56°C for 45-60 minutes.[15]
- Rinse and blot dry carefully.[15]
- Differentiate in 1% aniline-alcohol, checking microscopically until beta cells are orangy-red (human) or red (guinea pig) against colorless parenchyma.[15]

- Rinse in distilled water.
- Transfer to Iron Alum solution for at least 5 minutes.[15]
- Rinse in distilled water.
- Stain in Aniline Blue-Orange G solution for 2-20 minutes under microscopic control.[15]
- Differentiate and dehydrate in absolute alcohol.[15]
- Clear with xylene and mount.[15]

B. Expected Results (Human Tissue)

- Alpha Granules: Bright Red
- Beta Granules: Orange-Brown to dull Red[15]
- D-Cell Granules: Dark Blue[15]

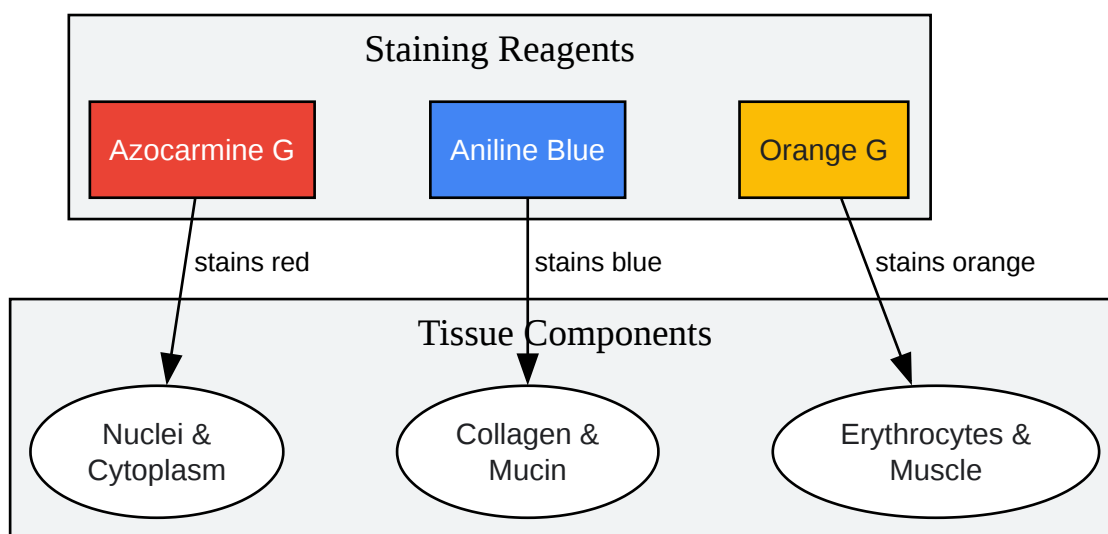
Visualizations

The following diagrams illustrate the workflow and logic of the Azan staining technique.



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Caption: Workflow diagram for the Heidenhain's AZAN trichrome staining procedure.



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Caption: Logical relationships between dyes and tissue components in AZAN stain.

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